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Compound of Interest

Compound Name:
Benzothiazole, 2-[(2-

propynyloxy)methyl]-

CAS No.: 95547-63-0

Cat. No.: B13793450

Get Quote

Introduction & Structural Scope
Benzothiazole, 2-[(2-propynyloxy)methyl]- is a bifunctional scaffold featuring a fused bicyclic

aromatic system and a terminal alkyne handle. Its characterization hinges on distinguishing the

unique electronic environments of two distinct methylene bridges: the benzothiazylic position

(deshielded by the heterocycle) and the propargylic position (shielded by anisotropy but

deshielded by oxygen).

Molecular Fingerprint[1]
Formula: C

H

NOS

MW: 203.26 g/mol

Key Spin Systems:
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Aromatic ABCD System: 4 protons on the benzene ring.[1]

Benzothiazylic Methylene: Isolated singlet (deshielded).

Propargyl System: A coupled ABX

or A

X system exhibiting long-range

coupling.

Experimental Protocol
Sample Preparation
To ensure resolution of long-range couplings (specifically the propargyl

), sample preparation must minimize line broadening caused by viscosity or aggregation.

Solvent Selection:Chloroform-

(CDCl

) is the preferred solvent.

Rationale: It minimizes exchangeable proton broadening and provides a clear window at

2.5 ppm (critical for the alkyne proton). DMSO-

is a viable alternative but may obscure the alkyne triplet near the solvent residual peak
(2.50 ppm) if water is present.

Concentration: 5–10 mg in 0.6 mL solvent.

Note: Higher concentrations may induce

-

stacking shifts in the aromatic region.

Acquisition Parameters:
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Transients (Scans): 16–32 (sufficient for >95% purity).

Relaxation Delay (D1):

2.0 seconds. The terminal alkyne proton has a longer

relaxation time; insufficient delay will reduce integration accuracy.

Spectral Analysis & Assignment
A. The Aromatic Region ( 7.30 – 8.10 ppm)
The benzothiazole ring protons appear as two doublets and two triplets (or multiplet

equivalents).[2] The nitrogen and sulfur atoms induce significant deshielding on the adjacent

protons (H4 and H7).

Position
Shift (

ppm)
Multiplicity (Hz)

Assignment
Logic

H4 8.00 – 8.05 Doublet (d) ~8.0

Deshielded by

adjacent

Nitrogen lone

pair.

H7 7.85 – 7.90 Doublet (d) ~8.0
Deshielded by

adjacent Sulfur.

H5/H6 7.35 – 7.55 Multiplet (m) -

Overlapping

triplets; typically

the "valley" of the

aromatic region.

B. The Linker Region ( 4.00 – 5.10 ppm)
This region contains the two methylene groups.[2] Their chemical shift difference is the primary

indicator of successful ether formation versus the starting alcohol or chloride.

1. Benzothiazylic Methylene (-CH
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-O-)
Shift:

5.05 – 5.15 ppm

Multiplicity: Singlet (s)

Mechanism: This signal is heavily deshielded by the aromatic ring current and the

electronegative oxygen. In the precursor 2-(chloromethyl)benzothiazole, this peak typically

appears upfield (~4.8 ppm); the shift to >5.0 ppm confirms the formation of the ether linkage.

2. Propargylic Methylene (-O-CH

-C

)
Shift:

4.35 – 4.45 ppm

Multiplicity: Doublet (d)

Coupling:

Hz.

Mechanism: This methylene couples across the triple bond to the terminal alkyne proton.

C. The Alkyne Region ( 2.40 – 2.60 ppm)
Shift:

2.50 – 2.55 ppm

Multiplicity: Triplet (t)

Coupling:
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Hz.

Mechanism: The terminal proton (

C-H) couples to the two propargylic protons.

Diagnostic Check: If this peak is a broad singlet, the sample may contain paramagnetic

impurities or the resolution is insufficient to resolve the small

coupling.

Visualization of Characterization Logic
The following diagram illustrates the logical flow for assigning signals and verifying the

structure based on the data above.

Crude Product

Aromatic Region
(7.3 - 8.1 ppm)

Linker Region
(4.3 - 5.2 ppm)

Alkyne Region
(2.4 - 2.6 ppm)

4H Integration?
2x Doublets?

Singlet at ~5.1?
Doublet at ~4.4?

Triplet (J=2.4Hz)?

Confirmed Structure:
2-[(2-propynyloxy)methyl]benzothiazole

Yes (Benzothiazole Core)

Yes (Ether Linkage)

Yes (Terminal Alkyne)

Click to download full resolution via product page

Caption: Logical workflow for structural verification using

H NMR signal regions.

Structural Correlation Map
This diagram correlates the specific protons in the molecule to their expected chemical shifts.

[3][2][4][5][6]
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Benzothiazole Ring
(Ar-H)

δ 7.35 - 8.05 ppm
(m, 4H)

Bz-CH2-O
(Methylene A)

δ 5.10 ppm
(s, 2H)

O-CH2-C≡
(Methylene B)

≡C-H
(Alkyne Proton)

Long Range Coupling
(4J ~ 2.4 Hz)

δ 4.40 ppm
(d, J=2.4Hz, 2H)

δ 2.55 ppm
(t, J=2.4Hz, 1H)

Click to download full resolution via product page

Caption: Correlation between molecular fragments and

H NMR chemical shifts.

Troubleshooting & Artifacts
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Artifact Cause Solution

H

O Peak
Wet solvent/sample

In CDCl

, water appears ~1.56 ppm. In

DMSO-

, it appears at 3.33 ppm.

Ensure the alkyne triplet (2.55

ppm) is not integrated with

solvent satellites.

Broad Alkyne Peak Exchange/Relaxation

If the alkyne proton appears as

a broad singlet, the sample

may be too concentrated or

acidic. Filter through a small

plug of basic alumina if

necessary.

Missing Poor Shimming

The 2.4 Hz coupling is small.

Ensure the magnet is well-

shimmed. Process with a small

Gaussian window function (gb)

to enhance resolution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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